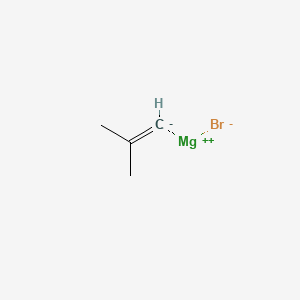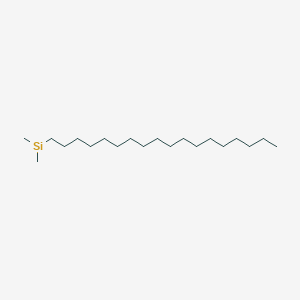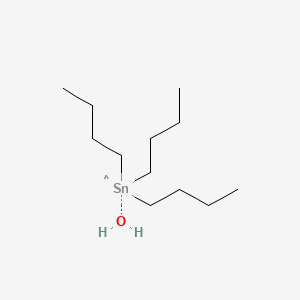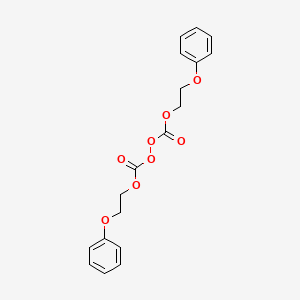
Bis(2-phenoxyethyl) peroxydicarbonate
描述
Bis(2-phenoxyethyl) peroxydicarbonate: is an organic peroxide compound with the molecular formula C18H18O8 . It is known for its role as an initiator in polymerization reactions, particularly in the production of polyvinyl chloride (PVC) and other polymers. The compound is characterized by its ability to decompose and generate free radicals, which are essential for initiating polymerization processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-phenoxyethyl) peroxydicarbonate typically involves the reaction of 2-phenoxyethanol with phosgene to form 2-phenoxyethyl chloroformate . This intermediate is then reacted with sodium peroxide to yield the final product . The reaction conditions often require controlled temperatures and inert atmospheres to prevent premature decomposition of the peroxide.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Safety measures are crucial due to the compound’s reactive nature and potential hazards associated with peroxides .
化学反应分析
Types of Reactions: Bis(2-phenoxyethyl) peroxydicarbonate primarily undergoes decomposition reactions to generate free radicals. These radicals can then participate in various polymerization and oxidation reactions .
Common Reagents and Conditions:
Decomposition: The compound decomposes under heat or in the presence of catalysts to produce free radicals.
Polymerization: It is used as an initiator in the polymerization of vinyl monomers, such as vinyl chloride, under controlled temperatures and pressures.
Major Products Formed: The primary products of its decomposition are free radicals, which then initiate the formation of polymers like polyvinyl chloride (PVC) .
科学研究应用
Chemistry: In chemistry, bis(2-phenoxyethyl) peroxydicarbonate is extensively used as a radical initiator in the synthesis of various polymers. Its ability to generate free radicals makes it valuable in studying radical polymerization mechanisms .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s role in polymer production indirectly supports biomedical research. Polymers synthesized using this initiator are used in medical devices and drug delivery systems .
Industry: Industrially, this compound is crucial in the production of PVC and other polymers. These materials are used in a wide range of applications, from construction to consumer goods .
作用机制
The mechanism of action of bis(2-phenoxyethyl) peroxydicarbonate involves its decomposition to generate free radicals. These radicals then initiate polymerization by reacting with monomers to form polymer chains. The molecular targets are typically vinyl monomers, and the pathways involve radical chain reactions that propagate until termination .
相似化合物的比较
- Bis(2-ethylhexyl) peroxydicarbonate
- Di-tert-butyl peroxydicarbonate
- Dibenzoyl peroxide
Comparison: Bis(2-phenoxyethyl) peroxydicarbonate is unique due to its specific structure, which provides distinct reactivity and decomposition characteristics. Compared to bis(2-ethylhexyl) peroxydicarbonate, it offers different solubility and thermal stability properties, making it suitable for specific polymerization processes .
属性
IUPAC Name |
2-phenoxyethoxycarbonyloxy 2-phenoxyethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O8/c19-17(23-13-11-21-15-7-3-1-4-8-15)25-26-18(20)24-14-12-22-16-9-5-2-6-10-16/h1-10H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOIBQNMVPBEEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC(=O)OOC(=O)OCCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194695 | |
| Record name | Bis(2-phenoxyethyl) peroxydicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41935-39-1 | |
| Record name | Peroxydicarbonic acid, C,C′-bis(2-phenoxyethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41935-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-phenoxyethyl) peroxydicarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041935391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-phenoxyethyl) peroxydicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-phenoxyethyl) peroxydicarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.522 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


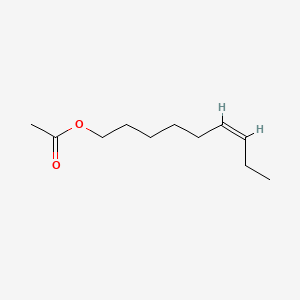
![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1587851.png)
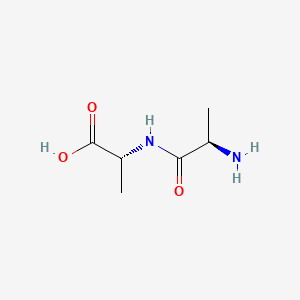
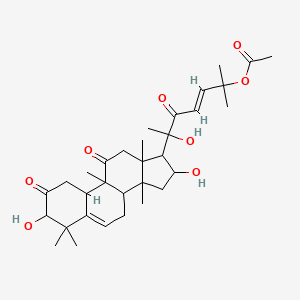
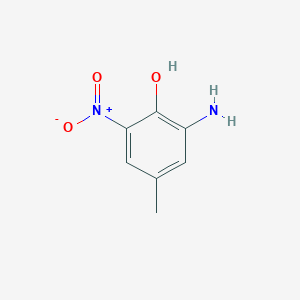
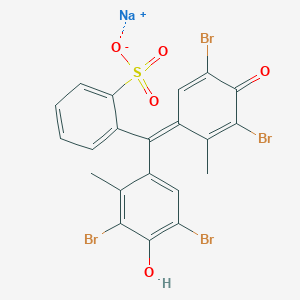
![1H-imidazo[4,5-b]pyrazine](/img/structure/B1587860.png)


![Tris[bis(trimethylsilyl)amino] europium(III)](/img/structure/B1587863.png)
